An In-depth Technical Guide to the Mechanism of Action of Cgp 29287
An In-depth Technical Guide to the Mechanism of Action of Cgp 29287
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Inhibition of N-Myristoyltransferase (NMT)
Cgp 29287 functions as a potent and selective inhibitor of N-myristoyltransferase (NMT), a crucial host cell enzyme. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular and viral proteins. This process, known as N-myristoylation, is a critical post-translational modification that governs protein localization, stability, and function. By targeting a host enzyme, Cgp 29287 represents a host-directed antiviral strategy, which can offer a higher barrier to the development of viral resistance compared to drugs targeting viral proteins directly.
The primary antiviral activity of Cgp 29287, particularly against picornaviruses such as rhinoviruses (the common cold virus), stems from its ability to block the N-myristoylation of the viral capsid precursor protein, VP0.[1][2] This modification is an essential step in the viral life cycle.
Impact on the Picornavirus Life Cycle
The inhibition of VP0 N-myristoylation by Cgp 29287 initiates a cascade of disruptive effects on the picornavirus replication and assembly process:
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Disruption of Capsid Assembly: The myristoyl group on VP0 is crucial for the proper assembly of the viral capsid. It acts as a molecular switch and structural component, facilitating the interaction between protomers to form pentamers, and subsequently, the assembly of these pentamers into a complete icosahedral capsid.[3] By preventing the attachment of this lipid moiety, Cgp 29287 effectively halts the formation of viable viral capsids.[1][2]
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Inhibition of Viral Replication: Without the proper formation of capsids, the viral RNA genome cannot be encapsidated. This leads to a complete cessation of the production of new, infectious virions.[1][2]
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Prevention of Virus-Induced Cell Lysis: By halting viral replication at an early stage, Cgp 29287 protects host cells from the cytopathic effects of the virus, including cell lysis.[1]
The following diagram illustrates the central role of NMT in the picornavirus life cycle and the point of intervention for Cgp 29287.
Caption: Cgp 29287 inhibits host NMT, preventing VP0 myristoylation and subsequent viral capsid assembly.
Quantitative Data
| Compound | Target | IC50 (Enzymatic Assay) | Antiviral EC50 | Organism | Reference |
| IMP-1088 | NMT1/NMT2 | < 1 nM | Low nM | Human | [4] |
| DDD85646 | NMT | 3-22 nM | - | Human | [4] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of NMT inhibitors like Cgp 29287.
N-Myristoyltransferase (NMT) Inhibition Assay
This assay is designed to quantify the inhibitory activity of a compound against the NMT enzyme.
Objective: To determine the IC50 value of Cgp 29287 for NMT.
Principle: A fluorogenic assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction. The fluorescent signal is proportional to enzyme activity.
Materials:
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Recombinant human NMT1 or NMT2
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Myristoyl-CoA
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Peptide substrate with an N-terminal glycine
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7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)
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Cgp 29287 (or other test inhibitor)
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96-well black microplates
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Fluorescence plate reader
Procedure:
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Prepare a serial dilution of Cgp 29287 in DMSO.
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In each well of the microplate, add the assay buffer, peptide substrate, and CPM.
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Add the diluted Cgp 29287 or DMSO (vehicle control) to the respective wells.
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Initiate the reaction by adding Myristoyl-CoA and recombinant NMT enzyme.
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
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Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).
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Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assembly of an Empty Picornavirus Capsid follows a Dodecahedral Path - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
